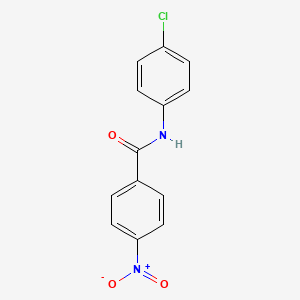

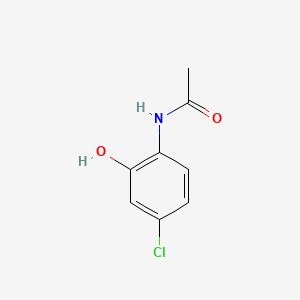

N-(4-chlorophenyl)-4-nitrobenzamide

Overview

Description

N-(4-chlorophenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C13H9ClN2O3 and its molecular weight is 276.67 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41056. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

- The regio- and stereo-synthesis of a related compound, N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide, has been explored. This study involved crystal structure analysis using X-ray diffraction, which can be crucial for understanding the physical and chemical properties of such compounds (Samimi, 2016).

Antibacterial Activity

- Nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide derivatives have shown significant antibacterial efficacy. This research highlights the potential of N-(4-chlorophenyl)-4-nitrobenzamide derivatives in developing new antibacterial agents (Saeed et al., 2010).

Anti-Parasitic Applications

- Research on halo-nitrobenzamide derivatives, including 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, shows promising anti-parasitic properties. These compounds have been evaluated for their effectiveness against Trypanosoma brucei, indicating potential applications in treating human African trypanosomiasis (Hwang et al., 2010).

Electrophysiological Effects

- Studies on related nitrobenzamide compounds have investigated their electrophysiological effects in cardiac preparations, suggesting potential applications in developing antiarrhythmic agents (Bril et al., 1995).

Nanomaterial Synthesis

- Nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide have been used as precursors for the deposition of nickel sulfide nanostructured thin films, which might be relevant for various industrial applications (Saeed et al., 2013).

Antidiabetic Potential

- A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed significant in vitro antidiabetic activity. This demonstrates the potential of this compound derivatives in developing new antidiabetic medications (Thakral et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a broad range of biological activities .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to diverse biological effects .

Result of Action

Similar compounds have been found to exhibit a range of effects, including antimicrobial and antiproliferative activities .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the activity and stability of similar compounds .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKIEGNWFGFZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948742 | |

| Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2585-30-0 | |

| Record name | N-(4-Chlorophenyl)-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2585-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC41056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the structural features described in the research abstract for N-(4-chlorophenyl)-4-nitrobenzamide?

A1: The research highlights that this compound exhibits near planarity with a dihedral angle of 4.63° between its aromatic rings []. This planarity, along with the nitro group's alignment within the plane, suggests potential for intermolecular interactions. Furthermore, the presence of N—H⋯O(nitro) hydrogen bonds leading to zigzag chains in the crystal structure [] provides insights into its packing and potential solid-state properties. Understanding these structural features is crucial for researchers investigating similar compounds or exploring potential applications in material science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazino[2,3-f]quinoxaline](/img/structure/B1295783.png)

![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)

![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)

methanone](/img/structure/B1295794.png)

![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)